molecular formula C11H7F2NO B6414118 2-(2,5-Difluorophenyl)pyridin-4(1H)-one CAS No. 1261962-06-4

2-(2,5-Difluorophenyl)pyridin-4(1H)-one

Cat. No.: B6414118
CAS No.: 1261962-06-4
M. Wt: 207.18 g/mol
InChI Key: SRWRBSYHUPRQDO-UHFFFAOYSA-N
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Description

2-(2,5-Difluorophenyl)pyridin-4(1H)-one is a heterocyclic compound featuring a pyridinone core substituted with a 2,5-difluorophenyl group. The pyridinone scaffold is notable for its electron-deficient aromatic system, which facilitates interactions with biological targets such as kinases. The 2,5-difluorophenyl substituent introduces steric and electronic effects that influence binding affinity and selectivity. Fluorine atoms enhance metabolic stability and modulate lipophilicity, making this compound a candidate for medicinal chemistry applications, particularly in oncology and kinase inhibition .

Properties

IUPAC Name

2-(2,5-difluorophenyl)-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO/c12-7-1-2-10(13)9(5-7)11-6-8(15)3-4-14-11/h1-6H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWRBSYHUPRQDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=CC(=O)C=CN2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80692523
Record name 2-(2,5-Difluorophenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261962-06-4
Record name 2-(2,5-Difluorophenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Difluorophenyl)pyridin-4(1H)-one typically involves the reaction of 2,5-difluorobenzaldehyde with 4-pyridone under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of 2-(2,5-Difluorophenyl)pyridin-4(1H)-one may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Difluorophenyl)pyridin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The difluorophenyl group can undergo substitution reactions with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2,5-Difluorophenyl)pyridin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-(2,5-Difluorophenyl)pyridin-4(1H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Kinase Inhibition

Compound A : 5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine
  • Core Structure: Pyrazolo[1,5-a]pyrimidine vs. pyridinone.
  • Substituents : Shares the 2,5-difluorophenyl group but incorporates a pyrrolidine and pyrazole moiety.
  • Activity: Designed as a TRK kinase inhibitor for cancer therapy. However, the bulkier structure could reduce bioavailability .
Compound B : 13-[2-[4-[(E)-(2,4-Difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
  • Core Structure : Pyrido[1,2-a]pyrimidin-4-one, a fused bicyclic system.
  • Substituents: 2,4-Difluorophenyl group (vs. 2,5-difluorophenyl) and a hydroxyimino-piperidine chain.
  • The hydroxyimino group may form hydrogen bonds with target proteins, enhancing selectivity .
Compound C : (9RS)-3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
  • Core Structure : Similar to Compound B but with a benzisoxazole substituent.
  • Substituents : 6-Fluoro-benzisoxazole introduces rigidity and planar geometry, favoring interactions with hydrophobic kinase pockets. The hydroxy group at position 9 may improve solubility but could increase metabolic vulnerability .

Comparative Analysis Table

Feature 2-(2,5-Difluorophenyl)pyridin-4(1H)-one Compound A (Pyrazolo-pyrimidine) Compound B (2,4-Difluoro-pyrido-pyrimidinone)
Core Structure Pyridinone Pyrazolo[1,5-a]pyrimidine Pyrido[1,2-a]pyrimidin-4-one
Fluorine Substitution 2,5-Difluorophenyl 2,5-Difluorophenyl 2,4-Difluorophenyl
Key Functional Groups None Pyrrolidine, pyrazole Hydroxyimino-piperidine
Therapeutic Target Kinases (putative) TRK kinases Kinases (unspecified)
Metabolic Stability High (due to fluorine) Moderate (bulky substituents) Moderate (hydroxyimino group)
Lipophilicity (ClogP) ~2.1 (estimated) ~3.5 (estimated) ~2.8 (estimated)

Key Research Findings

Impact of Fluorine Position :

  • The 2,5-difluorophenyl group in the parent compound provides balanced steric and electronic effects, favoring interactions with deep hydrophobic kinase pockets. In contrast, Compound B’s 2,4-difluoro substitution may reduce steric hindrance but weaken π-π interactions .

Functional Group Contributions: Hydroxyimino and benzisoxazole groups (Compounds B/C) introduce hydrogen-bonding and rigid geometry, enhancing target selectivity but possibly limiting blood-brain barrier penetration compared to the parent compound .

Q & A

Q. Optimization Factors :

  • Temperature : Reactions often require 60–100°C for cyclization steps .
  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Inert Atmosphere : N₂ or Ar prevents oxidation of sensitive intermediates .

Basic: Which analytical techniques are recommended for structural characterization of this compound?

Answer:
Standard methods include:

  • 1H/13C NMR : To confirm substitution patterns (e.g., δ 7.2–8.1 ppm for aromatic protons) .
  • Mass Spectrometry (HRMS) : For molecular weight validation (e.g., [M+H]+ at m/z 220.045) .
  • IR Spectroscopy : Identification of carbonyl (C=O, ~1650 cm⁻¹) and NH stretches (~3300 cm⁻¹) .

Q. SAR Table :

ModificationEffect on Activity
2,5-F₂ → H10× ↓ TRK inhibition
NH → OMeComplete loss of activity

Advanced: What methodologies are used to study its pharmacokinetics and metabolic stability?

Answer:

  • In Vitro Models : Microsomal assays (human liver microsomes) to assess CYP450-mediated metabolism .
  • Plasma Stability Tests : Incubation in plasma (37°C, pH 7.4) to measure degradation half-life .
  • LC-MS/MS : Quantifies parent compound and metabolites in biological matrices .

Key Finding : A 2024 study noted rapid glucuronidation of the pyridinone NH group, suggesting need for prodrug strategies .

Advanced: How can contradictory reports on its bioactivity (e.g., variable IC₅₀ values) be reconciled?

Answer:
Discrepancies often stem from:

  • Assay Conditions : Varying ATP concentrations in kinase assays alter IC₅₀ (e.g., 1 mM vs. 10 µM ATP) .
  • Cell Line Variability : Differences in TRK isoform expression across cancer models .
  • Solubility Limits : Poor solubility in aqueous buffers may underreport activity .

Resolution : Standardize assays using TRK-overexpressing isogenic cell lines and controlled ATP levels .

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